8-Bromo-5-chloro-isoquinolin-3-ylamine
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Overview
Description
8-Bromo-5-chloro-isoquinolin-3-ylamine is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and chlorine substitutions, offers potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloro-isoquinolin-3-ylamine typically involves the cyclization of 2-alkynyl benzyl azides, catalyzed by silver, which offers an efficient method for the synthesis of substituted isoquinolines . The reaction proceeds smoothly in good yields and tolerates various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to construct and functionalize the isoquinoline scaffold .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloro-isoquinolin-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalysts such as cobalt oxide and titanium dioxide are used in the presence of oxygen as a green oxidant.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and quinolines, which have significant biological and pharmaceutical applications .
Scientific Research Applications
8-Bromo-5-chloro-isoquinolin-3-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery for developing new therapeutic agents.
Industry: The compound is used in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloro-isoquinolin-3-ylamine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of DNA synthesis, promotion of cell apoptosis, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Bromo-5-chloro-isoquinolin-3-ylamine is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential for various applications compared to other similar compounds .
Properties
Molecular Formula |
C9H6BrClN2 |
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Molecular Weight |
257.51 g/mol |
IUPAC Name |
8-bromo-5-chloroisoquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-7-1-2-8(11)5-3-9(12)13-4-6(5)7/h1-4H,(H2,12,13) |
InChI Key |
QDHMVKAZRKGUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC(=CC2=C1Cl)N)Br |
Origin of Product |
United States |
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